![molecular formula C19H26N2O3 B2959100 N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1436156-04-5](/img/structure/B2959100.png)
N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranolazine is chemically designated as (±)-N-(2,6-dimethylphenyl)4-[2-hydroxy-3-(2-methoxyphenoxy)propyl] piperazineacetamide . It is a white to off-white solid powder .
Molecular Structure Analysis
The empirical formula for Ranolazine is C24H33N3O4 with a molecular weight of 427.54 .Physical And Chemical Properties Analysis
Ranolazine is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research into the synthesis and characterization of related compounds focuses on developing efficient synthetic routes and understanding the chemical structure and properties of these molecules. For instance, Chu et al. (2021) optimized the synthetic route for a related compound, highlighting the importance of temperature and solvent choice in achieving high yields and purity, which is crucial for the potential pharmaceutical application of these compounds Chu et al., 2021.
Potential Anticancer Applications
- Metal complexes of certain acridine-4-carboxamides, including those with rhodium(II) and platinum(II), have been synthesized and explored for their anticancer properties. Goodgame et al. (1990) reported on the synthesis of these complexes and their potential as anticancer drugs, highlighting the importance of understanding the molecular structure for therapeutic applications Goodgame et al., 1990.
Antimicrobial Activity
- The synthesis and evaluation of new compounds for antibacterial and antifungal activities are ongoing areas of research. Helal et al. (2013) synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant antimicrobial activities. These findings suggest potential applications in developing new antimicrobial agents Helal et al., 2013.
Pharmacological Potential
- The search for new pharmacological agents includes the exploration of compounds with the potential for multifunctional anticancer activity. Sosnovsky et al. (1986) investigated analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) for their therapeutic indexes, which could inform the development of novel anticancer drugs Sosnovsky et al., 1986.
Wirkmechanismus
The mechanism of action of Ranolazine’s anti-anginal effects has not been fully determined. It has anti-ischaemic and anti-anginal effects that do not depend on reductions in heart rate or blood pressure. Ranolazine may have some anti-anginal effects by inhibition of the late sodium current in cardiac cells .
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-4-11-21-12-9-16(10-13-21)19(22)20-14-15(2)24-18-7-5-17(23-3)6-8-18/h1,5-8,15-16H,9-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAFNJCVMMXYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCN(CC1)CC#C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)
![Methyl {[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2959019.png)
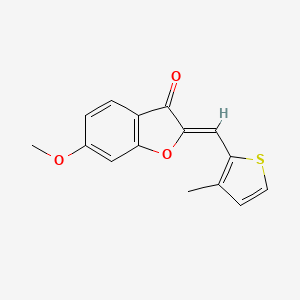
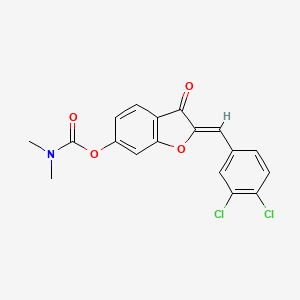
![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)
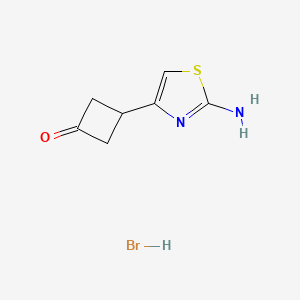
![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)
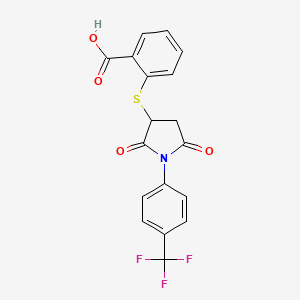
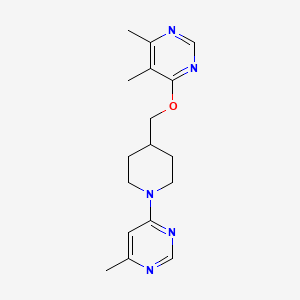
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)